molecular formula C18H12 B124349 Chrysene-D12 CAS No. 1719-03-5

Chrysene-D12

Cat. No.: B124349
CAS No.: 1719-03-5
M. Wt: 240.4 g/mol
InChI Key: WDECIBYCCFPHNR-AQZSQYOVSA-N
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Description

Chrysene-D12 is a deuterated form of chrysene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18D12. It is commonly used as an internal standard in mass spectrometry due to its stable isotopic composition. The compound is characterized by its high molecular weight of 240.3618 g/mol and its structure, which consists of four fused benzene rings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chrysene-D12 can be synthesized through the deuteration of chrysene. This process involves the replacement of hydrogen atoms in chrysene with deuterium atoms. The reaction typically requires a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a catalyst to facilitate the exchange of hydrogen for deuterium. The reaction conditions often include elevated temperatures and pressures to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle high pressures and temperatures. The deuteration reaction is carefully controlled to maximize yield and purity. The final product is then purified through techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Chrysene-D12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chrysene-D12 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high degree of deuteration, which provides enhanced stability and precision in analytical measurements. Its structural similarity to chrysene allows it to be used in a wide range of applications without significantly altering the chemical behavior of the system being studied .

Biological Activity

Chrysene-D12 is a stable isotopic variant of chrysene, a polycyclic aromatic hydrocarbon (PAH) known for its environmental persistence and potential biological effects. This article reviews the biological activity of this compound, focusing on its toxicological properties, analytical methods for detection, and implications for human health.

Overview of Chrysene and Its Isotopes

Chrysene is classified as a 2A carcinogen by the American Conference of Governmental and Industrial Hygienists (ACGIH), indicating that it is a confirmed animal carcinogen with unknown relevance in humans . The isotopic variant, this compound, is often used in research to track the behavior of chrysene in biological systems due to its unique mass signature.

Analytical Methods for Detection

This compound can be detected using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). A recent study demonstrated the application of GC-MS/MS for the determination of PAHs, including this compound, in herbal medicines and environmental samples. The method showed high sensitivity with limits of detection (LOD) ranging from 0.27 to 0.36 µg/kg depending on the matrix .

Table 1: Detection Parameters for this compound

ParameterValue
Limit of Detection (LOD)0.27–0.36 µg/kg
Limit of Quantitation (LOQ)0.82–1.10 µg/kg
Recovery Rate75.0%–104.7%
Relative Standard Deviation0.8%–22.3%

Carcinogenic Potential

Chrysene and its derivatives have been implicated in various forms of cancer due to their ability to form DNA adducts, leading to mutagenesis. Studies have shown that exposure to chrysene can induce oxidative stress and inflammation in cellular models, contributing to its carcinogenicity . In vitro studies using human cell lines have indicated that chrysene exposure leads to increased cell proliferation and altered gene expression associated with tumorigenesis.

Case Studies

  • Exposure Assessment in Industrial Workers : A study assessed PAH exposure among workers in an industrial setting, measuring urinary metabolites related to chrysene exposure. The results indicated significant correlations between airborne PAH concentrations and urinary biomarker levels, suggesting that chrysene contributes to overall PAH toxicity in occupational environments .
  • Environmental Impact Studies : Research conducted on soil contamination revealed that chrysene concentrations were significantly elevated in areas with industrial activities. The study highlighted the need for remediation strategies due to the potential health risks associated with long-term exposure to chrysene and its derivatives .

Metabolism and Biotransformation

Chrysene undergoes biotransformation primarily through cytochrome P450 enzymes, leading to various hydroxylated metabolites. These metabolites can exhibit different biological activities compared to the parent compound, influencing their toxicity profiles .

Properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriochrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDECIBYCCFPHNR-AQZSQYOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C(C(=C(C(=C43)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893474
Record name Chrysene-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1719-03-5
Record name Chrysene-d12
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysene-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1719-03-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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